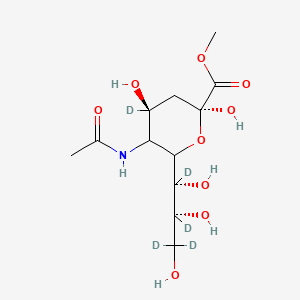
Hydroxycyclohexyl)-1-methyl-6-(methylthio)triazine-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxycyclohexyl)-1-methyl-6-(methylthio)triazine-dione is a versatile chiral organic compound with a unique molecular structure. It has a molecular weight of 271.34 g/mol and is known for its high purity and distinct InChI code . This compound is primarily used in advanced research and development due to its exceptional potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxycyclohexyl)-1-methyl-6-(methylthio)triazine-dione involves several steps. One common method starts with the reaction of methyl chloroformate with cyanamide, followed by a series of steps to form the final product . Another method involves the use of methyl thiourea as a starting material . Both methods require precise reaction conditions, including controlled temperatures and the use of specific catalysts.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced equipment and techniques to maintain the integrity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Hydroxycyclohexyl)-1-methyl-6-(methylthio)triazine-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the compound.
Wissenschaftliche Forschungsanwendungen
Hydroxycyclohexyl)-1-methyl-6-(methylthio)triazine-dione has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex molecules and as a chiral building block . In biology, it serves as a tool for studying various biochemical pathways and interactions. In medicine, it is explored for its potential therapeutic properties, including antitumor and antimicrobial activities . Additionally, it finds applications in the industry for the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Hydroxycyclohexyl)-1-methyl-6-(methylthio)triazine-dione involves its interaction with specific molecular targets and pathways. For instance, it can bind to the D-1 quinone protein of the electron transport chain in photosystem II, inhibiting photosynthesis . This mechanism is similar to that of other triazine herbicides, leading to the disruption of cellular processes and eventual cell death.
Vergleich Mit ähnlichen Verbindungen
Hydroxycyclohexyl)-1-methyl-6-(methylthio)triazine-dione can be compared with other similar compounds, such as hexazinone . Hexazinone is also a triazine compound used as a broad-spectrum herbicide. While both compounds share similar structural features and mechanisms of action, this compound is unique due to its specific molecular structure and chiral properties . Other similar compounds include various 1,3,5-triazines with different substituents, each exhibiting distinct biological and chemical properties .
Conclusion
This compound is a compound of significant interest in various scientific fields Its unique structure, versatile reactivity, and wide range of applications make it a valuable tool for research and development
Eigenschaften
Molekularformel |
C11H17N3O3S |
|---|---|
Molekulargewicht |
271.34 g/mol |
IUPAC-Name |
3-(4-hydroxycyclohexyl)-1-methyl-6-methylsulfanyl-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C11H17N3O3S/c1-13-10(18-2)12-9(16)14(11(13)17)7-3-5-8(15)6-4-7/h7-8,15H,3-6H2,1-2H3 |
InChI-Schlüssel |
BVWYETRTUPWLND-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NC(=O)N(C1=O)C2CCC(CC2)O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-Deoxy-ss-D-fructopyranos-1-yl)-L-isoleucine; [S-(R*,R*)]-1-[(1-Carboxy-2-methylbutyl)amino]-1-deoxy-ss-D-fructopyranose](/img/structure/B13855360.png)
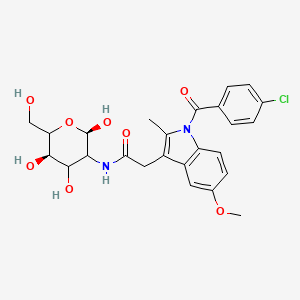
![2-[(2-Amino-3-methylbutanoyl)amino]butanedioic acid](/img/structure/B13855365.png)


![tert-butyl N-[2-[5-(1-hydroxy-2-methylpropan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13855381.png)

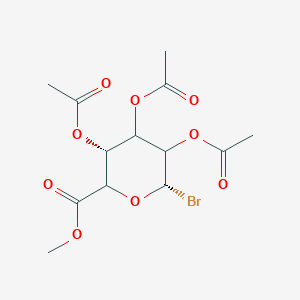

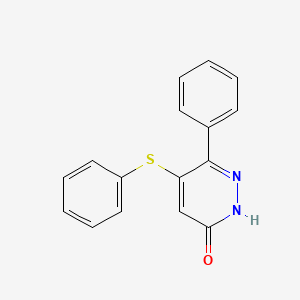
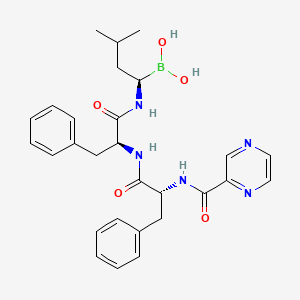
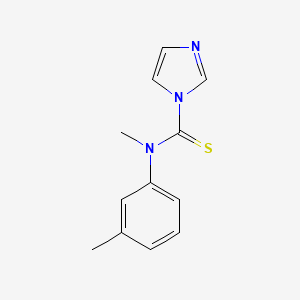
![1,2 Dimethyl Adamantane (Mixture of Disastereomers); Tricyclo[3.3.1.13,7]decane, 1,2-dimethyl-; Adamantane, 1,2-dimethyl-(8CI); 1,2-Dimethyltricyclo[3.3.1.13,7]decane; 1,2-Dimethyladamantane](/img/structure/B13855437.png)
